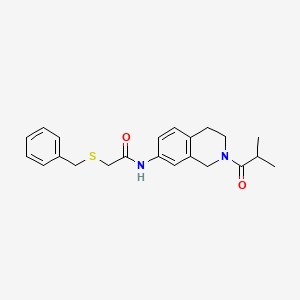
2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a novel derivative within the class of thioether-containing isoquinolines. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a benzylthio group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with thioether functionalities often exhibit antioxidant properties. A study demonstrated that similar thioether compounds could scavenge free radicals effectively, suggesting that this compound may also possess such activity .
Anticancer Effects
Preliminary studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were tested against various cancer cell lines and showed significant cytotoxicity. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Neuroprotective Properties
Isoquinoline derivatives have been studied for their neuroprotective effects. Evidence suggests that this compound may enhance neuronal survival under oxidative stress conditions by modulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) .
The biological activity of the compound is hypothesized to involve several pathways:
- Free Radical Scavenging : The thioether group may donate electrons to neutralize free radicals.
- Inhibition of Proliferation : The isoquinoline structure can interact with DNA and RNA synthesis pathways.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.
Study 1: Anticancer Activity in vitro
In a study examining the cytotoxic effects on human breast cancer cells (MCF-7), this compound exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to control groups .
Study 2: Neuroprotective Effects in vivo
A rodent model was used to evaluate the neuroprotective effects of the compound following induced oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes in tests for memory and learning .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-16(2)22(26)24-11-10-18-8-9-20(12-19(18)13-24)23-21(25)15-27-14-17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMJNVJFGTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














